
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid, also known as Flumazenil, is a synthetic benzodiazepine antagonist used to reverse the effects of benzodiazepines, such as diazepam, lorazepam, and midazolam. It is a white crystalline powder that is insoluble in water and is available in both injectable and oral formulations. Flumazenil has a short half-life and is rapidly metabolized in the liver. It is primarily used in the medical setting to reverse benzodiazepine effects in cases of overdose or poisoning.
Scientific Research Applications
Hydrogel Formation
Fmoc-3-methyl-D-phenylalanine has been found to play a significant role in the formation of biofunctional hydrogel materials . These hydrogels can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by -methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Self-Assembly
The self-assembly of Fmoc-3-methyl-D-phenylalanine is crucial for hydrogel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described . It was found that the collective action of different non-covalent interactions play a role in making FmocF hydrogel .
Drug Delivery Systems
The hydrogel formation property of Fmoc-3-methyl-D-phenylalanine can be utilized in the development of drug delivery systems . A model for drug release from FmocF hydrogel has been proposed .
Fabrication of Biofunctional Materials
Supramolecular nanostructures, which consist of self-assembling peptide derivatives, have attracted rapidly increasing attention for the fabrication of various biofunctional materials . Fmoc-3-methyl-D-phenylalanine is one of the peptide derivatives that can self-assemble into supramolecular nanostructures under aqueous conditions with subsequent hydrogel formation .
Structural and Mechanical Properties Investigation
The gelation property and morphology of Fmoc-3-methyl-D-phenylalanine were compared to Fmoc-phenylalanine-glycine (Fmoc-FG). Consequently, the structural and mechanical properties of Fmoc-3-methyl-D-phenylalanine were investigated by spectroscopic methods and oscillatory rheometry .
Polymorphic Form Investigation
A new polymorphic form of Fmoc-3-methyl-D-phenylalanine was reported after transitioning to hydrogel . This could open up new avenues for the study of polymorphism in such compounds.
Mechanism of Action
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)14-23(24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXPSSISZLAXRE-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


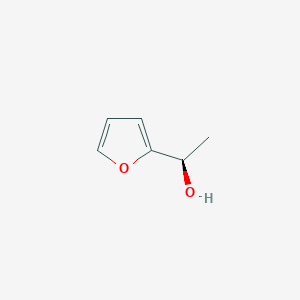

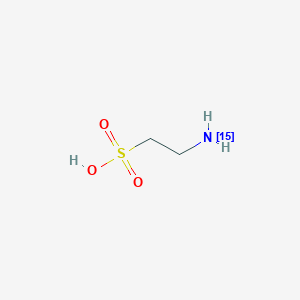
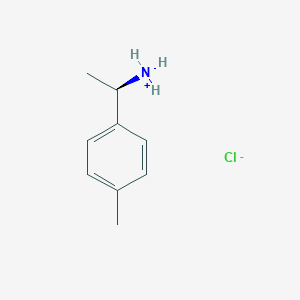


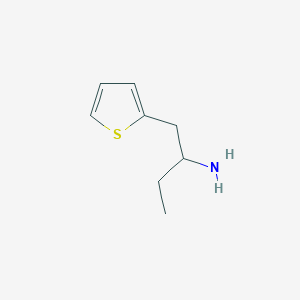


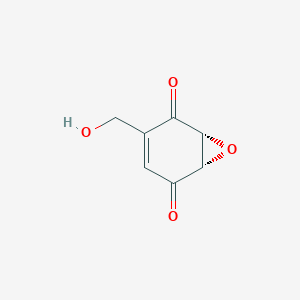
![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)